molecular formula C13H18N2O B12504169 N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide

N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide

Cat. No.: B12504169
M. Wt: 218.29 g/mol
InChI Key: KQMLATCVWGNAHS-UHFFFAOYSA-N
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Description

N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide is an organic compound with the molecular formula C13H18N2O It is a carboxamide derivative, which means it contains a carboxamide functional group (–CONH2) attached to a pyrrolidine ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide typically involves the amidation of a carboxylic acid with an amine. One common method is the reaction of 3,4-dimethylphenylamine with pyrrolidine-2-carboxylic acid in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-carbonyldiimidazole (CDI). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the pyrrolidine ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticonvulsant and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter metabolism, thereby exerting anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,6-Dimethylphenyl)pyrrolidine-2-carboxamide
  • N-(3,5-Dimethylphenyl)pyrrolidine-2-carboxamide
  • N-(4-Methylphenyl)pyrrolidine-2-carboxamide

Uniqueness

N-(3,4-Dimethylphenyl)pyrrolidine-2-carboxamide is unique due to the specific positioning of the methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can result in different binding affinities and selectivities for molecular targets compared to similar compounds .

Properties

Molecular Formula

C13H18N2O

Molecular Weight

218.29 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)pyrrolidine-2-carboxamide

InChI

InChI=1S/C13H18N2O/c1-9-5-6-11(8-10(9)2)15-13(16)12-4-3-7-14-12/h5-6,8,12,14H,3-4,7H2,1-2H3,(H,15,16)

InChI Key

KQMLATCVWGNAHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2CCCN2)C

Origin of Product

United States

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